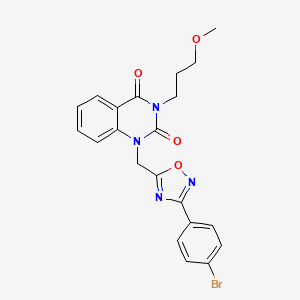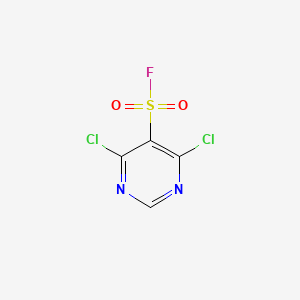
4,6-Dichloropyrimidine-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 4,6-Dichloropyrimidine-5-sulfonyl fluoride is 1S/C4HCl2FN2O2S/c5-3-2 (12 (7,10)11)4 (6)9-1-8-3/h1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 231.03 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
4,6-Dichloropyrimidine-5-sulfonyl fluoride serves as a critical intermediate in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A notable study by Tucker, Chenard, and Young (2015) demonstrated a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the reagent's utility in accessing a variety of heterocyclic sulfonyl fluorides with significant chemical stability issues (Tucker, Chenard, & Young, 2015).
Sulfonyl Fluoride Synthesis Methodology
Laudadio et al. (2019) introduced an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, offering a mild reaction condition that accommodates a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. This innovation opens up new avenues for synthesizing sulfonyl fluorides, highlighting the compound's relevance in sulfur(VI) fluoride exchange-based click chemistry (Laudadio et al., 2019).
PET Tracer Precursor Development
In the realm of radiopharmaceuticals, Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, particularly in the synthesis of (18F)fluoride. This work underscores the compound's potential in developing intermediates for positron emission tomography tracers, which are critical for advancing diagnostic imaging technologies (Gebhardt & Saluz, 2012).
Wirkmechanismus
Mode of Action
4,6-Dichloropyrimidine-5-sulfonyl fluoride interacts with its targets through a mechanism known as Sulfonyl Fluoride Exchange (SuFEx). This process involves the transfer of the sulfonyl fluoride group from the compound to its target, resulting in the modification of the target .
Biochemical Pathways
The modification of protein residues by sulfonyl fluorides can potentially affect a wide range of biochemical pathways, depending on the specific proteins and residues targeted .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential to modify various protein residues, it could have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYBXUSZFLJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)



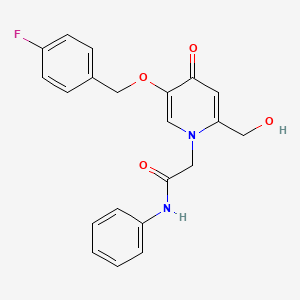
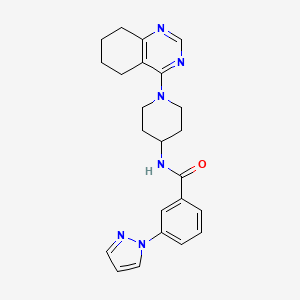
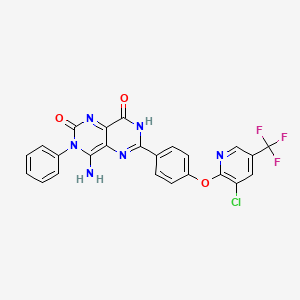
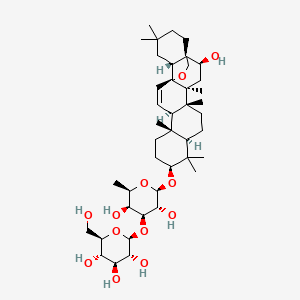
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2604726.png)
